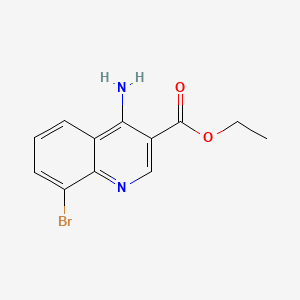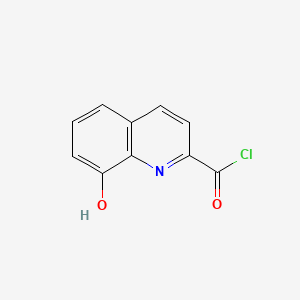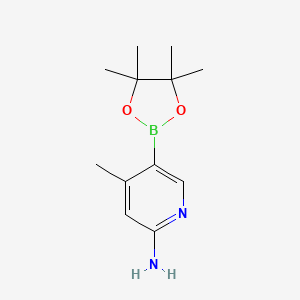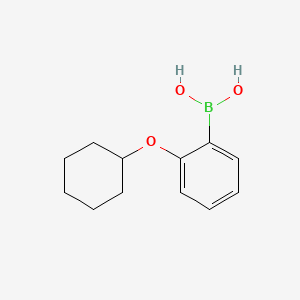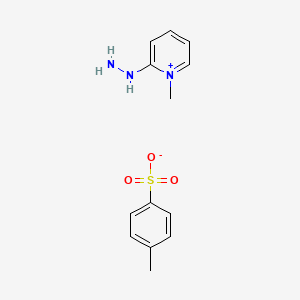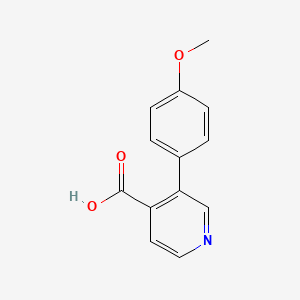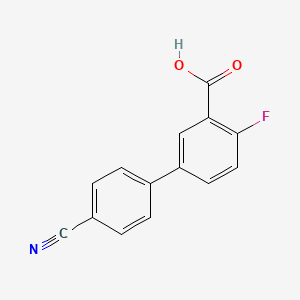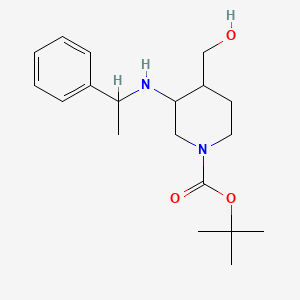
1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol is a complex organic compound with the molecular formula C21H32N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a phenylethylamino substituent, and a hydroxymethyl group attached to the piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Phenylethylamino Group: The phenylethylamino group is introduced via nucleophilic substitution reactions, where a phenylethylamine reacts with a suitable piperidine derivative.
Protection with Boc Group: The Boc protecting group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors.
Analyse Des Réactions Chimiques
Types of Reactions
1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Acidic conditions (e.g., hydrochloric acid).
Nucleophiles: Various amines and other nucleophiles for substitution reactions.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Removal of the Boc protecting group to yield the free amine.
Substitution: Introduction of new substituents on the phenylethylamino group.
Applications De Recherche Scientifique
1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol involves its interaction with specific molecular targets. The phenylethylamino group can interact with receptors or enzymes, potentially modulating their activity. The Boc protecting group ensures the compound’s stability during these interactions, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
1-Boc-3-(1-phenylethylamino)-4-piperidinemethanol can be compared with other piperidine derivatives:
1-Boc-3-(1-phenylethylamino)-4-piperidinecarboxylic acid: Similar structure but with a carboxyl group instead of a hydroxymethyl group.
1-Boc-3-(1-phenylethylamino)-4-piperidinecarboxylate: An ester derivative with different reactivity and applications.
1-Boc-3-(1-phenylethylamino)-4-piperidinemethylamine: Contains a methylamine group instead of a hydroxymethyl group, affecting its chemical properties and reactivity.
These comparisons highlight the unique features of this compound, including its specific functional groups and their impact on its chemical behavior and applications.
Propriétés
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-3-(1-phenylethylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-14(15-8-6-5-7-9-15)20-17-12-21(11-10-16(17)13-22)18(23)24-19(2,3)4/h5-9,14,16-17,20,22H,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOOISFRTZCVFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CN(CCC2CO)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735886 |
Source


|
| Record name | tert-Butyl 4-(hydroxymethyl)-3-[(1-phenylethyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166756-97-3 |
Source


|
| Record name | tert-Butyl 4-(hydroxymethyl)-3-[(1-phenylethyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzo[C]thiophene-1-carbonyl chloride](/img/structure/B594310.png)

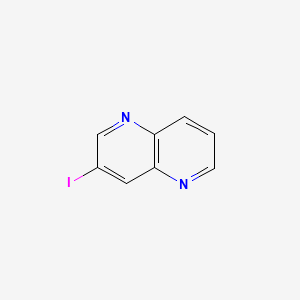
![sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B594314.png)
![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B594315.png)
